molecular formula C17H17N5O6S B019702 4-Nitrobenzylthioinosine CAS No. 38048-32-7

4-Nitrobenzylthioinosine

Cat. No. B019702
CAS RN: 38048-32-7
M. Wt: 419.4 g/mol
InChI Key: DYCJFJRCWPVDHY-LSCFUAHRSA-N
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Description

Synthesis Analysis

  • NBTI's synthesis often involves modifications to reduce its polarity and enhance its affinity for ENT1. For instance, replacing its ribose moiety with substituted benzyl groups has been explored. Modifications such as halogen, hydroxyl, (trifluoro)methyl(-oxy), nitro, and amine functionalities on the benzyl group have been studied. Despite these changes, compounds have shown a high affinity for ENT1, with Ki values in the low nanomolar range (Tromp et al., 2004).

Molecular Structure Analysis

  • The molecular structure of NBTI and its analogues has been determined using techniques like single-crystal X-ray diffraction. For example, the molecular structure of N6-(4-nitrobenzyl)-β-D-2′-deoxyadenosine, a potent inhibitor of adenosine permeation in cells, was analyzed to understand the role of the 4-nitrobenzyl group in inhibiting nucleoside transport (Quail et al., 1987).

Chemical Reactions and Properties

  • NBTI's chemical properties include its ability to bind tightly but reversibly to nucleoside transport sites in cells. This binding characteristic is key to its function as a transport inhibitor. Various studies have explored its binding kinetics and the effect of different substitutions on its affinity and transport inhibition capabilities (Wu et al., 1983).

Physical Properties Analysis

  • The physical properties of NBTI include aspects like its molecular weight and solubility. For instance, radiation-inactivation analysis has been used to estimate the apparent molecular weight of the nitrobenzylthioninosine-binding complex in human erythrocyte membranes (Jarvis et al., 1980).

Chemical Properties Analysis

  • NBTI's chemical properties are closely tied to its role as a nucleoside transport inhibitor. Studies have shown its binding affinity and inhibition potency for nucleoside transport in various cell types, highlighting its specificity and effectiveness in blocking nucleoside transport (Jarvis et al., 1982).

Scientific Research Applications

1. Inhibition of Equilibrative Nucleoside Transporters

  • Summary of Application: NBMPR is routinely used at concentrations of 0.10 μM and 0.10 mM to specifically inhibit transport of nucleosides mediated by equilibrative nucleoside transporters 1 (ENT1) and 2 (ENT2), respectively .
  • Methods of Application: The application involves performing accumulation assays with Hoechst 33342 (a model dual substrate of ABCB1 and ABCG2) and bi-directional transport studies with the ABCG2 substrate .
  • Results or Outcomes: It was found that NBMPR inhibited Hoechst 33342 accumulation in MDCKII-ABCG2 cells (IC 50 = 53 μM) but not in MDCKII-ABCB1 and MDCKII-parental cells .

2. Probe of Transporter Function and Biology

  • Summary of Application: NBMPR has been a valuable probe of transporter function and biology, enabling, for example, quantitation of transporter elements on cells .
  • Methods of Application: The application involves the use of NBMPR as a probe to study the function and biology of transporters .
  • Results or Outcomes: The use of NBMPR has enabled the quantitation of transporter elements on cells and provided an approach to their isolation from plasma membrane preparations .

3. Treatment of Ischemic Heart Diseases and Strokes

  • Summary of Application: Various analogues of NBMPR are used in the treatment of ischemic heart diseases and strokes .
  • Methods of Application: The application involves the use of NBMPR analogues in medical treatments .
  • Results or Outcomes: Additional derivatization with fluorine-containing substituents further improves the effectiveness of these APIs .

4. Photochemical Aryl-Aryl Coupling

  • Summary of Application: A novel class of diazonium salts is introduced for the photochemical aryl-aryl coupling to produce (substituted) biphenyls .
  • Methods of Application: This involves the use of UV-A light (365 nm) to generate an aryl-radical which undergoes direct C-H arylation at an arene, forming the product in reasonable reaction times .
  • Results or Outcomes: With the implementation of a continuous flow setup in a capillary photoreactor, 13 different biphenyl derivatives are successfully synthesized .

5. Nucleoside Transporter Inhibitors

  • Summary of Application: Novel halogenated nitrobenzylthioinosine analogs have been synthesized and evaluated for their binding affinity at the human es nucleoside transporter .
  • Methods of Application: The application involves the synthesis of novel halogenated nitrobenzylthioinosine analogs and their evaluation using flow cytometry .
  • Results or Outcomes: All of the compounds showed high binding affinity as shown by their ability to displace the fluorescent es transporter ligand, SAENTA-X8-fluorescein .

6. Treatment of Ischemic Heart Diseases and Strokes

  • Summary of Application: Various analogues of NBMPR are used in the treatment of ischemic heart diseases and strokes .
  • Methods of Application: The application involves the use of NBMPR analogues in medical treatments .
  • Results or Outcomes: Additional derivatization with fluorine-containing substituents further improves the effectiveness of these APIs .

4. Photochemical Aryl-Aryl Coupling

  • Summary of Application: A novel class of diazonium salts is introduced for the photochemical aryl-aryl coupling to produce (substituted) biphenyls .
  • Methods of Application: This involves the use of UV-A light (365 nm) to generate an aryl-radical which undergoes direct C-H arylation at an arene, forming the product in reasonable reaction times .
  • Results or Outcomes: With the implementation of a continuous flow setup in a capillary photoreactor, 13 different biphenyl derivatives are successfully synthesized .

5. Nucleoside Transporter Inhibitors

  • Summary of Application: Novel halogenated nitrobenzylthioinosine analogs have been synthesized and evaluated for their binding affinity at the human es nucleoside transporter .
  • Methods of Application: The application involves the synthesis of novel halogenated nitrobenzylthioinosine analogs and their evaluation using flow cytometry .
  • Results or Outcomes: All of the compounds showed high binding affinity as shown by their ability to displace the fluorescent es transporter ligand, SAENTA-X8-fluorescein .

6. Treatment of Ischemic Heart Diseases and Strokes

  • Summary of Application: Various analogues of NBMPR are used in the treatment of ischemic heart diseases and strokes .
  • Methods of Application: The application involves the use of NBMPR analogues in medical treatments .
  • Results or Outcomes: Additional derivatization with fluorine-containing substituents further improves the effectiveness of these APIs .

Safety And Hazards

4-Nitrobenzylthioinosine is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The future of 4-Nitrobenzylthioinosine lies in the development of new analogues with lower polarity for better oral absorption and/or penetration into the CNS . The challenge of drug resistance to kinase inhibitors is being met and the future of kinase drug discovery is promising .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCJFJRCWPVDHY-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040947
Record name 4-Nitrobenzylthioinosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzylthioinosine

CAS RN

38048-32-7
Record name S-(4-Nitrobenzyl)-6-thioinosine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrobenzylthioinosine
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Record name 4-Nitrobenzylthioinosine
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Record name 6-((4-nitrobenzyl)thio)-9-β-D-ribofuranosylpurine
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Record name 4-NITROBENZYLTHIOINOSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
RA Tromp, S van Ameijde, C Pütz… - Journal of medicinal …, 2004 - ACS Publications
4-Nitrobenzylthioinosine (NBTI, 1) is a well-known inhibitor for the nucleoside transport protein ENT1. However, its highly polar nature is unfavorable for oral absorption and/or …
Number of citations: 25 pubs.acs.org
MA Pickard, ARP Paterson - Canadian Journal of Biochemistry, 1972 - cdnsciencepub.com
The equilibrium exchange diffusion of uridine in human erythrocytes is abruptly terminated in the presence of 4-nitrobenzylthioinosine, an inhibitor of nucleoside transport. This …
Number of citations: 19 cdnsciencepub.com
HY Niu, C Xia, GR Qu, S Wu, Y Jiang… - Chemistry–An Asian …, 2012 - Wiley Online Library
C6-Alkylthio-substituted purines have potential therapeutic applications such as in anticancer, antibacterial, and antiviral agents. For example, 4-nitrobenzylthioinosine (NBTI), which …
Number of citations: 17 onlinelibrary.wiley.com
B Aronow, D Toll, J Patrick… - … and cellular biology, 1986 - Taylor & Francis
… (DPA) and 4-nitrobenzylthioinosine, two potent inhibitors of … by DPA, 4-nitrobenzylthioinosine, sulfhydryl reagents, and … ), dipyridamole (DPA)and 4-nitrobenzylthioinosine (NBMPR), …
Number of citations: 17 www.tandfonline.com
B Aronow, B Ullman - Journal of Biological Chemistry, 1985 - Elsevier
… -deficient (NT-)l cells are resistant to a spectrum of cytotoxic nucleosides, fail to incorporate exogenous nucleosides into nucleotides, and lack binding sites for 4-nitrobenzylthioinosine (…
Number of citations: 22 www.sciencedirect.com
B Aronow, K Kaur, K McCartan, B Ullman - Molecular and biochemical …, 1987 - Elsevier
… donovani were virtually refractory to inhibition by 4-nitrobenzylthioinosine and dipyridamole, … 4-Nitrobenzylthioinosine (NBMPR) and dipyridamole are two potent inhibitors of nucleoside …
Number of citations: 149 www.sciencedirect.com
J Schrader, W Schütz, H Bardenheuer - Biochemical Journal, 1981 - portlandpress.com
… attained constant values, perfusion was continued for an additional 15min with normoxic or hypoxic medium, with or without L-homocysteine thiolactone and/or 4-nitrobenzylthioinosine. …
Number of citations: 147 portlandpress.com
B Ullman - Advances in experimental medicine and biology, 1989 - europepmc.org
… Two potent inhibitors of mammalian nucleoside transport, 4-nitrobenzylthioinosine and dipyridamole, mimicked the effects of a genetic deficiency in nucleoside transport with respect to …
Number of citations: 32 europepmc.org
JA Darling, WJ Sullivan Jr, D Carter, B Ullman… - Molecular and …, 1999 - Elsevier
Toxoplasma gondii lacks the capacity to synthesize purines de novo, and adenosine kinase (AK)-mediated phosphorylation of salvaged adenosine provides the major route of purine …
Number of citations: 43 www.sciencedirect.com
B Ullman, T Coons, S Rockwell, K McCartan - Journal of Biological …, 1988 - ASBMB
… transport, 4-nitrobenzylthioinosine and dipyridamole, mimicked the effects of a genetic deficiency in nucleoside transport with respect to 2’,3’-dideoxycytidine toxicity and incorporation. …
Number of citations: 79 www.jbc.org

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